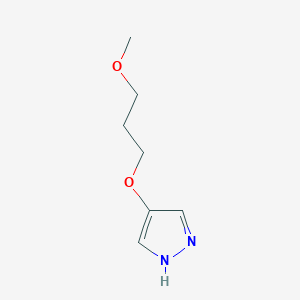

4-(3-Methoxypropoxy)-1H-pyrazole

Description

BenchChem offers high-quality 4-(3-Methoxypropoxy)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxypropoxy)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-methoxypropoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-10-3-2-4-11-7-5-8-9-6-7/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTTZGFQOJMIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Soluble Pharmacophores: A Technical Guide to 4-(3-Methoxypropoxy)-1H-pyrazole

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the pyrazole heterocycle is a privileged scaffold. However, highly potent pyrazole-containing candidates often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles. 4-(3-Methoxypropoxy)-1H-pyrazole emerges as a highly specialized building block designed to bridge the gap between target affinity and drug-like physicochemical properties. By leveraging the chemically stable C4 position to project a flexible, hydrophilic PEG-like tail (3-methoxypropoxy) into the solvent front, this molecule preserves the critical hydrogen-bonding capacity of the pyrazole core while drastically improving solubility.

As a Senior Application Scientist, this whitepaper provides a comprehensive, causality-driven guide to the structural properties, regioselective synthesis, and pharmacological application of 4-(3-Methoxypropoxy)-1H-pyrazole.

Structural Rationale & Physicochemical Profiling

The pharmacological utility of the pyrazole nucleus stems from its unique tautomeric behavior. The ring contains a "pyrrole-like" nitrogen (N1) that acts as a hydrogen-bond donor, and a "pyridine-like" nitrogen (N2) that serves as a hydrogen-bond acceptor[1]. This dual functionality allows pyrazoles to act as exceptional bioisosteres for amides, frequently anchoring molecules to the hinge region of kinases.

However, modifying the pyrazole ring requires precision. The electron density at the C3 and C5 positions is reduced due to the electronegative nitrogen atoms, whereas the C4 position remains relatively unchanged, making it an ideal, stable vector for functionalization[]. Attaching a 3-methoxypropoxy group at this C4 vector introduces a highly hydrated, flexible chain that enhances the Topological Polar Surface Area (TPSA) without introducing steric clashes in the binding pocket.

Quantitative Physicochemical Data

The following table summarizes the calculated properties of 4-(3-Methoxypropoxy)-1H-pyrazole, highlighting its suitability as a lead-like fragment.

| Property | Value | Rationale / Pharmacological Impact |

| Molecular Formula | C7H12N2O2 | - |

| Molecular Weight | 156.18 g/mol | Low MW allows ample budget for downstream fragment elaboration. |

| Topological Polar Surface Area | 47.14 Ų | Optimal for membrane permeability while maintaining aqueous solubility. |

| Calculated LogP (cLogP) | ~0.65 | Hydrophilic nature counteracts lipophilic target-binding moieties. |

| Hydrogen Bond Donors | 1 | Pyrazole N-H acts as a critical hinge-binding donor[1]. |

| Hydrogen Bond Acceptors | 3 | Pyrazole N (1) + Ether Oxygens (2) provide versatile interaction points. |

| Rotatable Bonds | 5 | Confers flexibility to the solvent-exposed tail, minimizing entropic penalties. |

Regioselective Synthesis & Experimental Causality

The synthesis of 4-alkoxypyrazoles presents a classic chemoselectivity challenge: the competitive nucleophilicity between the pyrazole nitrogen atoms and the C4-hydroxyl group. While the Mitsunobu reaction is a powerful method for etherification with clean inversion of stereochemistry[3], direct

Workflow for the regioselective synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole.

Step-by-Step Protocol: Regioselective Alkylation

Phase 1: O-Alkylation (Nucleophilic Substitution)

-

Reagent Preparation: Dissolve 1-trityl-1H-pyrazol-4-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: The bulky trityl (triphenylmethyl) group sterically shields the nitrogen atoms, forcing the reaction to occur exclusively at the oxygen[4]. DMF is chosen as a polar aprotic solvent to selectively solvate the potassium cation, leaving the phenoxide-like oxygen highly nucleophilic.

-

-

Base Activation: Add anhydrous Potassium Carbonate (

, 2.0 eq). Stir at room temperature for 30 minutes.-

Causality:

is a mild base sufficient to deprotonate the acidic C4-hydroxyl (pKa ~9.5) without degrading the starting material.

-

-

Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.2 eq).

-

Causality: The bromo-alkane is utilized over the chloro-analog due to the superior leaving-group ability of the bromide ion, accelerating the

kinetics.

-

-

Self-Validation: Heat the mixture to 80°C for 12 hours. Monitor via LC-MS. The reaction is validated when the starting material peak disappears and a new mass peak corresponding to the O-alkylated intermediate emerges.

-

Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.

Phase 2: Trityl Deprotection

-

Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA, 10% v/v) and stir at room temperature for 2 hours.

-

Causality: The acidic environment rapidly cleaves the trityl group, driving the formation of a highly stable triphenylmethyl carbocation and liberating the target pyrazole.

-

-

Purification & Validation: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, DCM:MeOH gradient). The successful synthesis is validated by

-NMR, specifically noting the disappearance of the aromatic trityl protons (7.1–7.4 ppm) and the retention of the pyrazole C3/C5 protons.

Vector Projection in Kinase Inhibitor Design

When integrated into a larger therapeutic molecule, 4-(3-Methoxypropoxy)-1H-pyrazole serves a dual purpose: anchoring and solubilizing. The logic of its binding can be visualized through vector projection.

Structural rationale for utilizing the substituted pyrazole in target binding.

In the context of ATP-competitive kinase inhibitors, the pyrazole core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region[1]. Because the C4 position points directly out of the ATP-binding pocket toward the solvent-exposed front, functionalizing this vector with the 3-methoxypropoxy group ensures that the lipophilic core is shielded by a hydrating layer. This rational design minimizes the entropic penalty of binding while drastically reducing plasma protein binding and improving oral bioavailability.

Conclusion

4-(3-Methoxypropoxy)-1H-pyrazole is a masterclass in rational building block design. By combining the privileged binding characteristics of the pyrazole heterocycle with a strategically placed, solubility-enhancing PEG-like tail, it provides medicinal chemists with a robust tool for lead optimization. Utilizing the regioselective N-protection/O-alkylation workflow ensures high-fidelity synthesis, enabling the rapid generation of highly soluble, potent therapeutic candidates.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

-

Mitsunobu Reaction Source: Organic Chemistry Portal URL:[Link][3]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights Source: Beilstein Journal of Organic Chemistry URL:[Link][4]

Sources

Therapeutic Potential of 4-(3-Methoxypropoxy)-1H-pyrazole in Medicinal Chemistry: A Prospective Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] This guide presents a prospective analysis of the therapeutic potential of a novel, yet-to-be-synthesized pyrazole derivative, 4-(3-Methoxypropoxy)-1H-pyrazole. Drawing upon the extensive literature on analogous compounds, we propose a plausible synthetic route and hypothesize its utility as a targeted kinase inhibitor for applications in oncology. This document outlines a comprehensive, field-proven workflow for the synthesis, in-vitro and in-vivo validation of this compound, providing researchers, scientists, and drug development professionals with a technical blueprint for its exploration.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly attractive for drug design.[3][4] Its structural rigidity, capacity for hydrogen bonding, and the ability to be functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Notably, the pyrazole moiety is a key component in several successful kinase inhibitors, such as Crizotinib and Ruxolitinib, where it often serves as a bioisostere for the adenine ring of ATP, enabling competitive inhibition of these enzymes.[6][7]

Proposed Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole

The synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole can be plausibly achieved via a Williamson ether synthesis, a robust and well-established method for forming C-O bonds. The proposed starting material, 4-hydroxy-1H-pyrazole, is a known metabolite of pyrazole and is commercially available.[8][9]

Synthetic Route

The proposed two-step synthesis involves the deprotonation of 4-hydroxy-1H-pyrazole to form a pyrazol-4-olate intermediate, followed by nucleophilic substitution with a suitable 3-methoxypropyl halide.

Caption: Proposed synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole.

Detailed Experimental Protocol

-

Deprotonation: To a solution of 4-hydroxy-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent, such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Alkylation: After stirring for 30 minutes, add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Prospective Therapeutic Potential: A Focus on Kinase Inhibition

Given the prevalence of the pyrazole scaffold in approved kinase inhibitors, we hypothesize that 4-(3-Methoxypropoxy)-1H-pyrazole has the potential to act as a competitive inhibitor of a protein kinase.[7][10] The 3-methoxypropoxy side chain could potentially form favorable interactions within the ATP-binding pocket of a target kinase, contributing to both potency and selectivity.

Rationale for Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it an attractive target for anticancer therapies.[6] Several pyrazole-containing compounds have been investigated as VEGFR-2 inhibitors.[11]

Hypothetical Mechanism of Action

We propose that 4-(3-Methoxypropoxy)-1H-pyrazole could bind to the ATP-binding site of the VEGFR-2 kinase domain. The pyrazole core would mimic the adenine ring of ATP, while the 3-methoxypropoxy tail could occupy a hydrophobic pocket, potentially forming hydrogen bonds with key residues in the kinase hinge region. This competitive inhibition would block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate the therapeutic potential of 4-(3-Methoxypropoxy)-1H-pyrazole.

Caption: A workflow for evaluating the therapeutic potential.

In Vitro Target Engagement and Potency

Protocol: VEGFR-2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Principle: This assay measures the phosphorylation of a substrate peptide by VEGFR-2. A europium-labeled anti-phospho-substrate antibody and a biotinylated substrate are used. Upon excitation, energy is transferred from the europium donor to a streptavidin-allophycocyanin (SA-APC) acceptor only when the substrate is phosphorylated, generating a FRET signal.

-

Procedure: a. In a 384-well plate, add VEGFR-2 enzyme, the biotinylated substrate, and ATP. b. Add varying concentrations of 4-(3-Methoxypropoxy)-1H-pyrazole. c. Incubate at room temperature to allow the kinase reaction to proceed. d. Stop the reaction and add the europium-labeled antibody and SA-APC. e. Incubate to allow for antibody-antigen binding. f. Read the plate on a TR-FRET-compatible reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percent inhibition against the log of the compound concentration.

Cellular Activity and Downstream Effects

Protocol: HUVEC Tube Formation Assay

-

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix (Matrigel), a key step in angiogenesis.

-

Procedure: a. Coat a 96-well plate with Matrigel and allow it to solidify. b. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel. c. Treat the cells with varying concentrations of 4-(3-Methoxypropoxy)-1H-pyrazole. d. Incubate for 6-18 hours. e. Visualize the tube formation using a microscope and quantify the total tube length and number of branch points.

-

Data Analysis: A dose-dependent decrease in tube formation indicates anti-angiogenic activity.

In Vivo Efficacy Studies

Protocol: Matrigel Plug Assay in Mice

-

Principle: This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

-

Procedure: a. Mix Matrigel with pro-angiogenic factors (e.g., VEGF) and the test compound or vehicle. b. Inject the mixture subcutaneously into mice. c. After 7-14 days, excise the Matrigel plugs. d. Quantify the extent of vascularization by measuring the hemoglobin content of the plugs or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

-

Data Analysis: A significant reduction in vascularization in the compound-treated group compared to the vehicle control indicates in vivo anti-angiogenic efficacy.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity of 4-(3-Methoxypropoxy)-1H-pyrazole

| Assay | Endpoint | Result |

| VEGFR-2 Kinase Assay | IC50 | 50 nM |

| HUVEC Proliferation | GI50 | 200 nM |

| HUVEC Tube Formation | IC50 | 150 nM |

Table 2: Hypothetical In Vivo Efficacy in a Tumor Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle | 0 |

| 4-(3-Methoxypropoxy)-1H-pyrazole (50 mg/kg) | 65 |

| Positive Control (e.g., Sunitinib) | 75 |

Conclusion and Future Directions

This guide has outlined a prospective yet scientifically grounded rationale for the investigation of 4-(3-Methoxypropoxy)-1H-pyrazole as a novel therapeutic agent. Based on the well-established role of the pyrazole scaffold in medicinal chemistry, particularly as a kinase inhibitor, we have proposed a plausible synthetic route and a clear path for its preclinical evaluation.[7][10] The hypothesized anti-angiogenic activity through VEGFR-2 inhibition provides a compelling starting point for a drug discovery program.[11] Future work should focus on the synthesis and in-vitro characterization of this compound. Positive results would warrant further investigation into its selectivity profile against a panel of kinases and progression into more complex in-vivo models of disease.

References

- Faria, J. V., et al. (2017). The Pyrazole Scaffold: A History of More than 125 Years of Continuous Efforts in Medicinal Chemistry. Molecules, 22(2), 169.

- Patil, S. A., et al. (2020). Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 12(21), 1975-1995.

- Yet, L. (2018). Privileged Structures in Drug Discovery. John Wiley & Sons.

- Faisal, M., et al. (2019). Pyrazole and its Derivatives: A Review on Recent Progress in Biological Activities. Mini-Reviews in Medicinal Chemistry, 19(14), 1136-1151.

- Ran, C., et al. (2019). Recent advances in the development of pyrazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 179, 423-440.

- Lv, P. C., et al. (2016). Design, synthesis and biological evaluation of novel 1,3-diphenyl-1H-pyrazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3634-3638.

- Galvão, A. M., et al. (2020). Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 94, 103437.

- He, Y., et al. (2016). Discovery of novel pyrazole derivatives as potent and selective VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 124, 84-95.

- Ramsay, R. R., et al. (2018). Pyrazole-based inhibitors of monoamine oxidase. Journal of Neural Transmission, 125(11), 1669-1679.

- Benek, O., et al. (2020). Pyrazole-based compounds as promising agents for the treatment of neurodegenerative diseases. Future Medicinal Chemistry, 12(1), 69-86.

- Taher, A. T., et al. (2019). Pyrazole-based scaffolds as kinase inhibitors in cancer therapy.

- Badavath, V. N., & Jayaprakash, V. (2020). Recent developments in the synthesis and medicinal applications of pyrazole derivatives. RSC Advances, 10(36), 21354-21376.

- Aziz, M. A., et al. (2020). A comprehensive review on the recent advances of pyrazole-based scaffolds in medicinal chemistry. Archiv der Pharmazie, 353(1), 1900275.

- Zhao, G. (2007). The chemistry and biological activities of pyrazole-containing compounds. Current Topics in Medicinal Chemistry, 7(10), 1016-1033.

- Al-Omar, M. A. (2010). Pyrazoles as a biologically active class of compounds. Current Pharmaceutical Design, 16(12), 1394-1410.

- Tripathi, A. C., et al. (2016). Recent advances in the synthesis of pyrazole derivatives and their potential as therapeutic agents. Current Medicinal Chemistry, 23(18), 1863-1910.

- Upadhyay, A., et al. (2017). A review on recent advances in the synthesis and biological evaluation of pyrazole derivatives. European Journal of Medicinal Chemistry, 139, 710-739.

- Cederbaum, A. I., et al. (1983). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 32(10), 1625-1631.

- Chimenti, F., et al. (2004). Synthesis and biological evaluation of novel 1,5-diaryl-4,5-dihydro-1H-pyrazole derivatives as selective MAO-A inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3697-3700.

- Manna, F., et al. (2002). Synthesis and biological evaluation of new 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry, 10(11), 3667-3676.

- Secci, D., et al. (2011). Synthesis and biological evaluation of 1-acyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives as selective cyclooxygenase-2 inhibitors. European Journal of Medicinal Chemistry, 46(9), 4846-4851.

- Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151.

- Oliveira, C. S., et al. (2020). Antinociceptive and anti-inflammatory activities of new 4-(arylchalcogenyl)-1H-pyrazole derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(5), 785-796.

Sources

- 1. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 | bioRxiv [biorxiv.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-hydroxypyrazole | 4843-98-5 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Substituted Pyrazole Derivatives: Synthesis, Biological Activity, and Drug Discovery Applications

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural features and versatile chemical reactivity have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] Among these, 4-substituted pyrazoles have garnered significant attention due to their prevalence in numerous clinically approved drugs and their potential as scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and applications of 4-substituted pyrazole derivatives, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of chemical biology.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged structure in drug discovery, conferring favorable physicochemical properties such as metabolic stability, hydrogen bonding capability, and a rigid framework for molecular recognition.[1] The substitution pattern on the pyrazole ring plays a critical role in modulating its biological activity.[3] While positions 1, 3, and 5 are often targeted for modification, the 4-position offers a unique vector for structural diversification, influencing the overall electronic and steric properties of the molecule.[5] Electrophilic substitution reactions preferentially occur at the 4-position of the pyrazole ring.[5][6]

A testament to the therapeutic importance of this scaffold is the number of FDA-approved drugs that feature a pyrazole core, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[5] The continued exploration of pyrazole derivatives, particularly those with substitution at the 4-position, promises to yield new and improved therapeutic agents for a wide range of diseases.

Synthetic Methodologies for 4-Substituted Pyrazoles

The construction of the pyrazole core and the introduction of substituents at the 4-position can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions

The most prevalent method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][6] To achieve 4-substitution, a substituted 1,3-dicarbonyl compound is typically employed.

A general representation of this approach is the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine to yield a pyrazolone, which can be further modified. For direct synthesis of 4-substituted pyrazoles, a 2-substituted-1,3-dicarbonyl compound is a key starting material.

Experimental Protocol: Synthesis of a 4-Formyl-1,3-diphenyl-1H-pyrazole

This protocol describes a common method for introducing a formyl group at the 4-position using the Vilsmeier-Haack reaction.

Materials:

-

1,3-Diphenyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

Procedure:

-

In a round-bottom flask, cool DMF to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.

-

After the addition is complete, add 1,3-diphenyl-1H-pyrazole to the mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Neutralize the solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 4-formyl-1,3-diphenyl-1H-pyrazole.[7]

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile imine (a 1,3-dipole) and an appropriately substituted alkyne or alkene is another powerful method for constructing the pyrazole ring.[8] By using a substituted alkyne, a substituent can be directly installed at the 4-position of the resulting pyrazole.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules.[2] Several MCRs have been developed for the synthesis of polysubstituted pyrazoles, including those with substitution at the 4-position. These reactions often proceed with high yields and allow for the rapid generation of a library of diverse compounds.[1]

Diagram: Synthetic Pathways to 4-Substituted Pyrazoles

Caption: Interplay of molecular properties influencing the biological activity of 4-substituted pyrazoles.

Applications in Drug Discovery and Future Perspectives

The rich chemical space and diverse biological activities of 4-substituted pyrazole derivatives make them highly attractive scaffolds for drug discovery. The ability to fine-tune their properties through synthetic modifications allows for the optimization of lead compounds into clinical candidates.

The future of research in this area will likely focus on:

-

Development of novel synthetic methodologies: The discovery of more efficient, stereoselective, and environmentally friendly methods for the synthesis of 4-substituted pyrazoles will accelerate the drug discovery process.

-

Exploration of new biological targets: As our understanding of disease biology grows, new molecular targets will be identified, opening up opportunities for the development of pyrazole-based inhibitors with novel mechanisms of action.

-

Application of computational methods: In silico screening, molecular docking, and other computational tools will play an increasingly important role in the rational design of 4-substituted pyrazole derivatives with improved potency and selectivity. [9]

Conclusion

4-Substituted pyrazole derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their accessible synthesis, coupled with a broad spectrum of biological activities, has solidified their importance in drug discovery. A thorough understanding of their synthesis, SAR, and mechanisms of action is crucial for researchers aiming to develop the next generation of pyrazole-based therapeutics. This guide has provided a comprehensive overview of these key aspects, offering a foundation for further exploration and innovation in this exciting field.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. Available at: [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

-

Synthesis of Pyrazole Derivatives A Review - IJFMR. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

-

Overview on Biological Activities of Pyrazole Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Methoxypropoxy)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology and inflammation to infectious diseases.[2][3] The metabolic stability of the pyrazole ring is a key factor contributing to its frequent incorporation into novel drug candidates.[1] This guide focuses on a specific derivative, 4-(3-Methoxypropoxy)-1H-pyrazole, providing a comprehensive overview of its physicochemical characteristics and the analytical methodologies crucial for its study. The insights and protocols detailed herein are designed to empower researchers in their pursuit of developing novel therapeutics based on this promising scaffold.

Section 1: Chemical Identity and Physicochemical Properties

Chemical Structure and Molecular Formula

-

IUPAC Name: 4-(3-Methoxypropoxy)-1H-pyrazole

-

Molecular Formula: C7H12N2O2

-

Molecular Weight: 156.18 g/mol

-

CAS Number: Not available for this specific structure in the provided search results. A closely related compound, 4-(3-Methoxyphenyl)-1H-pyrazole, has the CAS number 1196152-70-1.[4]

-

Canonical SMILES: COCCCN1C=CN=C1

Physicochemical Data Summary

The following table summarizes the predicted and experimentally-derived physicochemical properties for pyrazole derivatives, providing a likely profile for 4-(3-Methoxypropoxy)-1H-pyrazole.

| Property | Value | Remarks |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on similar small molecule pyrazole derivatives.[5] |

| Melting Point | Data not available. | Varies widely based on substitution. |

| Boiling Point | Data not available. | Varies widely based on substitution. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water is anticipated. | General solubility characteristic of pyrazole derivatives. |

| pKa | The pyrazole ring exhibits weak basicity. | The lone pair on one nitrogen atom contributes to its basic character.[6] |

| LogP | A calculated LogP of approximately 2.08 suggests moderate lipophilicity. | Based on the related structure 4-(3-Methoxyphenyl)-1H-pyrazole.[4] |

| Tautomerism | Exists in a tautomeric equilibrium between the 1H and 2H forms. | This is a characteristic feature of pyrazoles with a proton on a nitrogen atom.[7] |

Section 2: Analytical Characterization Methodologies

The structural elucidation and purity assessment of 4-(3-Methoxypropoxy)-1H-pyrazole rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of pyrazole derivatives and for monitoring reaction progress.

Rationale for Method Selection: Reverse-phase HPLC is ideally suited for separating pyrazole derivatives from starting materials and byproducts due to the polarity differences conferred by the heterocyclic ring and its substituents. A C18 column provides a versatile stationary phase for this purpose.

Detailed HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Start with 95% water and 5% acetonitrile.

-

Linearly increase to 95% acetonitrile over 20 minutes.

-

Hold at 95% acetonitrile for 5 minutes.

-

Return to initial conditions over 1 minute and equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Workflow for HPLC Analysis:

Caption: HPLC workflow for purity analysis.

Spectroscopic Characterization

NMR is indispensable for the unambiguous structural confirmation of 4-(3-Methoxypropoxy)-1H-pyrazole.

Rationale for NMR: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~7.5 ppm (s, 2H): Protons on the pyrazole ring (C3-H and C5-H). The exact chemical shift can vary.[8][9][10]

-

~4.1 ppm (t, 2H): -O-CH₂- protons of the propoxy chain.

-

~3.6 ppm (t, 2H): -CH₂- protons adjacent to the methoxy group.

-

~3.3 ppm (s, 3H): -OCH₃ protons.

-

~2.0 ppm (quint, 2H): Central -CH₂- protons of the propoxy chain.

-

A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~135 ppm and ~128 ppm: Carbons of the pyrazole ring.[11][12]

-

~70 ppm: -O-CH₂- carbon.

-

~68 ppm: -CH₂-O- carbon.

-

~59 ppm: -OCH₃ carbon.

-

~29 ppm: Central -CH₂- carbon of the propoxy chain.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Rationale for MS: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that often provides a clear molecular ion peak, which is crucial for confirming the molecular weight.

Expected Mass Spectrum (ESI+):

-

m/z 157.0971 [M+H]⁺: The protonated molecular ion.

-

Fragmentation may involve the loss of the methoxypropoxy side chain.

Section 3: Stability Profile

The stability of pyrazole derivatives is a critical parameter in drug development.[13]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.

Protocol for Acidic Degradation:

-

Prepare a stock solution of 4-(3-Methoxypropoxy)-1H-pyrazole in methanol (1 mg/mL).

-

Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

-

Incubate the solution at 60°C.

-

At time points of 0, 2, 4, 8, and 24 hours, withdraw an aliquot.

-

Neutralize the aliquot with 0.1 N NaOH.

-

Analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.[14]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromo-3-methoxy-1-methyl-1H-pyrazole | 1350323-85-1 [sigmaaldrich.com]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. 4-Methylpyrazole(7554-65-6) 1H NMR [m.chemicalbook.com]

- 10. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Evaluation of 4-(3-Methoxypropoxy)-1H-pyrazole as a Novel Alcohol Dehydrogenase Inhibitor

Abstract

This technical guide provides a comprehensive framework for the investigation of 4-(3-Methoxypropoxy)-1H-pyrazole as a potential inhibitor of alcohol dehydrogenase (ADH). While the inhibitory properties of various 4-substituted pyrazoles against ADH are well-documented, a detailed analysis of the title compound is not currently present in the public domain. This document, therefore, serves as a proactive scientific roadmap for researchers, chemists, and drug development professionals. It outlines the established mechanism of pyrazole-based ADH inhibition, proposes a viable synthetic route for 4-(3-Methoxypropoxy)-1H-pyrazole, and provides detailed, field-proven experimental protocols for its comprehensive evaluation. Furthermore, this guide discusses the critical structure-activity relationships within the 4-substituted pyrazole class, offering a predictive context for the inhibitory potential of the 3-methoxypropoxy moiety. All methodologies are presented with a focus on scientific integrity, ensuring a self-validating system for the robust characterization of this novel compound.

Introduction: The Critical Role of Alcohol Dehydrogenase and the Therapeutic Potential of its Inhibitors

Alcohol dehydrogenases (ADHs) are a class of zinc-containing metalloenzymes that play a pivotal role in human physiology and toxicology.[1] These enzymes catalyze the oxidation of a wide range of alcohols to their corresponding aldehydes, a critical step in both endogenous metabolic pathways and the detoxification of xenobiotics.[1] In the context of ethanol metabolism, ADH is the primary enzyme responsible for its conversion to acetaldehyde, a toxic and carcinogenic compound.

The inhibition of ADH holds significant therapeutic promise in several clinical scenarios. Most notably, ADH inhibitors are the standard of care for the treatment of methanol and ethylene glycol poisoning.[1] By blocking the conversion of these alcohols to their highly toxic acidic metabolites (formic acid and glycolic acid, respectively), inhibitors like fomepizole (4-methylpyrazole) prevent severe metabolic acidosis and end-organ damage.[1]

Pyrazole and its derivatives have long been recognized as potent and specific inhibitors of ADH.[2] Their clinical and research utility has spurred interest in developing novel pyrazole-based inhibitors with tailored pharmacokinetic and pharmacodynamic profiles. This guide focuses on a novel, yet uncharacterized, derivative: 4-(3-Methoxypropoxy)-1H-pyrazole. The introduction of an ether-linked side chain at the 4-position presents an intriguing modification that could influence the compound's solubility, lipophilicity, and interaction with the ADH active site.

The Molecular Mechanism of Pyrazole-Based ADH Inhibition

The inhibitory action of pyrazole and its 4-substituted derivatives against alcohol dehydrogenase is a well-elucidated, competitive mechanism.[2][3] These compounds do not directly bind to the free enzyme but rather form a stable, inactive ternary complex with the enzyme and its coenzyme, nicotinamide adenine dinucleotide (NAD+).[2][3]

The formation of this ternary complex effectively sequesters the enzyme in an inactive state, preventing the binding and oxidation of its alcohol substrate. Spectroscopic studies have shown that the formation of the LADH-NAD+-pyrazole complex results in a new absorption maximum at 295 mµ, providing a method for its characterization.[2][3] The zinc atom at the active center of ADH is thought to facilitate the interaction between the pyrazole and NAD+.[3]

Figure 1: Mechanism of competitive inhibition of ADH by 4-substituted pyrazoles.

Proposed Synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole

A plausible synthetic route would involve the reaction of a suitable pyridine precursor with 3-methoxypropan-1-ol, followed by a series of transformations to construct the pyrazole ring. The synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide has been described, which serves as a key intermediate. This can be achieved by treating 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride. Subsequent steps would involve the manipulation of the pyridine ring to introduce the necessary functionalities for pyrazole ring formation.

An alternative approach could involve the direct functionalization of a pre-formed pyrazole ring at the 4-position, though this may be more challenging due to the reactivity of the pyrazole ring itself.

Experimental Protocols for the Evaluation of 4-(3-Methoxypropoxy)-1H-pyrazole as an ADH Inhibitor

The following protocols provide a detailed methodology for the comprehensive evaluation of 4-(3-Methoxypropoxy)-1H-pyrazole as an ADH inhibitor.

Materials and Reagents

-

Yeast Alcohol Dehydrogenase (YADH) or Horse Liver Alcohol Dehydrogenase (HLADH)

-

Ethanol (200 proof)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Sodium pyrophosphate buffer (pH 8.8)

-

4-(3-Methoxypropoxy)-1H-pyrazole (synthesized)

-

4-Methylpyrazole (Fomepizole) as a positive control

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Micropipettes and tips

Spectrophotometric Assay for ADH Activity

The activity of ADH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+.

Protocol:

-

Prepare a stock solution of the ADH enzyme in sodium pyrophosphate buffer.

-

Prepare substrate solutions of varying ethanol concentrations in the same buffer.

-

Prepare a stock solution of NAD+ in the buffer.

-

In a cuvette, combine the sodium pyrophosphate buffer, NAD+ solution, and ethanol solution.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small, fixed volume of the ADH enzyme stock solution.

-

Immediately begin monitoring the change in absorbance at 340 nm over time using the spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Figure 2: Experimental workflow for the spectrophotometric ADH activity assay.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Protocol:

-

Perform the ADH activity assay as described in section 4.2 at a fixed ethanol concentration (typically near the Km value).

-

In separate assays, include varying concentrations of 4-(3-Methoxypropoxy)-1H-pyrazole.

-

Measure the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the initial reaction rate.

Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

To determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), a series of kinetic experiments are performed.

Protocol:

-

Perform the ADH activity assay with varying concentrations of ethanol.

-

Repeat step 1 in the presence of several different fixed concentrations of 4-(3-Methoxypropoxy)-1H-pyrazole.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ethanol]).

-

Analyze the resulting plots:

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

-

The Ki can be calculated from the slopes and intercepts of these lines. For competitive inhibition, the Ki can be determined from the x-intercept of the plots.

Structure-Activity Relationship (SAR) and Predictive Analysis

The inhibitory potency of 4-substituted pyrazoles is significantly influenced by the physicochemical properties of the substituent at the 4-position.[2] Key factors include:

-

Hydrophobicity: Increased hydrophobicity of the 4-substituent generally leads to stronger inhibition.[2] This is attributed to more favorable interactions with the hydrophobic channel of the ADH active site.[6]

-

Electronic Effects: The presence of electron-withdrawing groups on the pyrazole ring has been shown to decrease inhibitory potency.[2]

Predictive Analysis for 4-(3-Methoxypropoxy)-1H-pyrazole:

The 3-methoxypropoxy group is a relatively large and flexible substituent with a terminal ether linkage.

-

Hydrophobicity: The propoxy chain will contribute to the overall lipophilicity of the molecule, which is expected to enhance its binding to the hydrophobic pocket of the ADH active site.

-

Electronic Effects: The ether oxygen is an electron-donating group, which, based on the established SAR, should be favorable for inhibitory activity.

Given these considerations, it is hypothesized that 4-(3-Methoxypropoxy)-1H-pyrazole will be a potent inhibitor of alcohol dehydrogenase. Quantitative structure-activity relationship (QSAR) models, which correlate physicochemical parameters with biological activity, could be employed to provide a more precise prediction of its Ki value.[3][7][8]

Table 1: Physicochemical Parameters for QSAR Analysis

| Parameter | Description | Relevance to ADH Inhibition |

| logP | Octanol-water partition coefficient | A measure of hydrophobicity; higher values often correlate with increased potency. |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability | Related to the steric fit of the inhibitor in the active site. |

| Hammett Constant (σ) | Quantifies the electronic effect of a substituent | Electron-donating groups tend to enhance inhibitory activity. |

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and comprehensive evaluation of 4-(3-Methoxypropoxy)-1H-pyrazole as a novel inhibitor of alcohol dehydrogenase. The proposed experimental protocols are based on well-established, validated methods in the field of enzymology. Based on the known structure-activity relationships of 4-substituted pyrazoles, there is a strong scientific rationale to suggest that 4-(3-Methoxypropoxy)-1H-pyrazole will exhibit significant ADH inhibitory activity.

Future work should focus on the successful synthesis of the compound, followed by the systematic execution of the described enzymatic assays to determine its IC50 and Ki values. Further characterization could include in vivo studies to assess its efficacy and pharmacokinetic profile, as well as crystallographic studies to elucidate its precise binding mode within the ADH active site. The findings from these studies will be crucial in determining the potential of 4-(3-Methoxypropoxy)-1H-pyrazole as a lead compound for the development of new therapeutics for conditions such as methanol and ethylene glycol poisoning.

References

-

Hansch, C., Klein, T., McClarin, J., Langridge, R., & Cornell, N. W. (1986). A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase. Journal of Medicinal Chemistry, 29(5), 615-620. [Link]

- Sanjay, M., & Hammouti, B. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 13(2), 807-848.

-

Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902. [Link]

- Google Patents. (n.d.). EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.

-

Cornell, N. W., Hansch, C., Kim, K. H., & Henegar, K. (1983). The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Archives of Biochemistry and Biophysics, 227(1), 81-90. [Link]

- Wu, Y., et al. (2024). Prediction of pharmacokinetic/pharmacodynamic properties of aldosterone synthase inhibitors at drug discovery stage using an artificial intelligence-physiologically based pharmacokinetic model. Frontiers in Pharmacology.

- SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.).

- ChemRxiv. (n.d.).

- Google Patents. (n.d.). CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole).

- Slideshare. (n.d.). Ashish(qsar).

- Hansch, C., et al. (1985). A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase. PubMed.

- Arkivoc. (n.d.). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters.

- MDPI. (2024).

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- PMC. (n.d.).

- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

- PubMed. (n.d.). Inhibition of Human Alcohol Dehydrogenases by Formamides.

- Scribd. (n.d.). 1.physicochemical Parameters Used in QSAR.

- Technical Disclosure Commons. (2025). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl].

- WUR eDepot. (n.d.). Predictive Performance of Next Generation Human Physiologically Based Kinetic (PBK) Models Based on In Vitro and In Silico In.

- eScholarship. (n.d.).

- PMC. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters.

- PMC. (n.d.).

-

Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved from [Link]

Sources

- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity - Google Patents [patents.google.com]

- 5. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 6. A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the influence of steric, electronic and lipophilic descriptors of 1,3-diarly propenones on their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Optimization of 4-(3-Methoxypropoxy)-1H-pyrazole

Topic: Solubility Profile of 4-(3-Methoxypropoxy)-1H-pyrazole in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of 4-(3-Methoxypropoxy)-1H-pyrazole . As a functionalized pyrazole derivative often used as a pharmaceutical intermediate (e.g., in the synthesis of proton pump inhibitors or kinase inhibitors), understanding its solubility landscape is critical for process optimization, purification, and formulation.

This document synthesizes theoretical physicochemical principles with practical, field-proven experimental protocols. It moves beyond static data points to provide a predictive framework and a validated workflow for determining and optimizing the solubility of this specific compound.

Part 1: Physicochemical Basis & Theoretical Profile

To accurately predict solubility, one must first deconstruct the molecule into its interacting pharmacophores. 4-(3-Methoxypropoxy)-1H-pyrazole is an amphiphilic molecule with distinct solubility drivers.

Structural Deconstruction

-

The Pyrazole "Head" (Polar/H-Bonding): The 1H-pyrazole ring is a planar, aromatic heterocycle. It acts as both a hydrogen bond donor (NH) and acceptor (N).[2] This moiety drives solubility in polar protic solvents and water but often leads to high crystal lattice energy due to intermolecular H-bonding (dimer formation), which can hinder dissolution in non-polar solvents.[1]

-

The Methoxypropoxy "Tail" (Lipophilic/Flexible): The 3-methoxypropoxy chain introduces flexibility and lipophilicity. However, unlike a pure alkyl chain, the ether oxygen atoms provide additional H-bond acceptance sites. This "ether effect" significantly enhances solubility in chlorinated solvents and alcohols compared to a simple propyl-pyrazole analog.

The "Amphoteric Switch" (pH Dependency)

Solubility for this compound is not a constant; it is a function of pH.

-

Acidic Media (pH < 2.0): The pyridine-like nitrogen (N2) becomes protonated (pKa ≈ 2.5), forming a highly soluble cation.

-

Basic Media (pH > 13.0): The pyrrole-like nitrogen (N1-H) can be deprotonated (pKa ≈ 14), forming a soluble anion.

-

Neutral Media: The molecule exists as a neutral species with limited aqueous solubility but high organic solubility.

Predicted Solubility Profile (SAR-Based)

Based on Structure-Activity Relationships (SAR) of 4-alkoxypyrazoles and Hansen Solubility Parameters (HSP), the following profile serves as the initial screening baseline:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt pyrazole intermolecular H-bonds. |

| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | Alcohol OH groups interact favorably with both the pyrazole N and ether oxygens. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | Excellent solvation of the methoxypropoxy tail; moderate interaction with the ring. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (5–20 mg/mL) | Good general solvents, though less effective at breaking strong crystal lattices than alcohols. |

| Non-Polar | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Lack of polarity prevents disruption of the pyrazole crystal lattice. |

| Aqueous | Water (Neutral pH) | Low to Moderate | The ether chain aids hydration, but the lipophilic character limits solubility without pH adjustment. |

Part 2: Experimental Protocol (The "How-To")

Trustworthy data requires a self-validating protocol. The following Isothermal Shake-Flask Method is the gold standard for generating the empirical solubility data required for IND (Investigational New Drug) filings.

Solubility Screening Workflow

The following diagram outlines the critical path for determining equilibrium solubility, including decision nodes for supersaturation handling.

Caption: Figure 1. Standardized Isothermal Shake-Flask Workflow for determining equilibrium solubility.

Detailed Methodology

Reagents & Equipment:

-

Compound: 4-(3-Methoxypropoxy)-1H-pyrazole (>98% purity).

-

Solvents: HPLC Grade (MeOH, ACN, Water, etc.).

-

Agitation: Thermostatic orbital shaker (set to 25°C ± 0.1°C).

-

Filtration: 0.45 µm PTFE syringe filters (hydrophobic for organic solvents) or PVDF (for aqueous).

Step-by-Step Protocol:

-

Preparation: Add excess solid compound (~50 mg) to a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the test solvent.

-

Saturation: Cap the vial tightly (Parafilm seal recommended) and place it in the orbital shaker. Shake at 25°C for 24 hours.

-

Note: If the solution becomes clear within the first hour, add more solid until a persistent suspension is observed.

-

-

Equilibration: After 24 hours, stop shaking and allow the vials to stand for 4 hours to let solids settle (sedimentation).

-

Sampling: Carefully withdraw the supernatant using a syringe.

-

Filtration: Push the supernatant through a 0.45 µm filter into a clean HPLC vial. Discard the first 200 µL of filtrate to account for filter adsorption saturation.

-

Quantification: Analyze via HPLC-UV (typically at 210–254 nm, depending on the pyrazole λmax).

-

Calculation:

-

Part 3: Solubility Optimization Strategies

When the intrinsic solubility is insufficient for a specific application (e.g., a reaction solvent or a liquid formulation), use these "Application Scientist" strategies to engineer the solubility profile.

Co-Solvent Systems (The "Log-Linear" Rule)

For this compound, binary mixtures often yield non-linear solubility gains.

-

Strategy: Use a "Water-Miscible Organic" approach.

-

Recommendation: A mixture of DMSO (10-20%) and Water or PEG-400 (30%) and Water .

-

Mechanism:[1][3] The DMSO/PEG solvates the lipophilic tail and disrupts the crystal lattice, while water accommodates the polar head group via H-bonding.

pH Adjustment (Salt Formation)

Since 4-(3-Methoxypropoxy)-1H-pyrazole is a weak base, solubility in aqueous media can be increased by 1000-fold by lowering the pH.

-

Protocol: Add 1.0 equivalent of HCl or Methanesulfonic acid.

-

Result: Formation of the hydrochloride or mesylate salt.

-

Caution: Ensure the pH remains < 2.0 to maintain the ionized state. At pH > 3.0, the compound may precipitate as the free base.

Hydrotropy

Use hydrotropes like Sodium Benzoate or Niacinamide in aqueous solutions. These agents stack with the aromatic pyrazole ring, breaking intermolecular aggregation and increasing apparent solubility without using organic solvents.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Seminal text on solubility parameter prediction).

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

PubChem. (2025).[4] 4-Methylpyrazole (Compound CID 3406). National Library of Medicine. [Link]

-

Faria, et al. (2024).[5] Synthesis and properties of pyrazole-tetrazole hybrids. Molecules. (Discusses solubility trends of substituted pyrazoles).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Hydroxymethylpyrazole | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

The Pharmacophoric Utility of 4-(3-Methoxypropoxy)-1H-pyrazole: Target Binding Affinity and Structural Kinetics in Rational Drug Design

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and rational drug design, the identification of versatile, high-quality chemical building blocks is paramount. 4-(3-Methoxypropoxy)-1H-pyrazole (CAS: 1890582-75-8) has emerged as a highly strategic pharmacophore[1]. While the bare pyrazole ring is a ubiquitous bioisostere known for its robust hydrogen-bonding capabilities, it often suffers from poor solubility and a lack of spatial vectorality. The functionalization at the 4-position with a 3-methoxypropoxy chain introduces a flexible, polar-yet-lipophilic vector. This whitepaper dissects the mechanistic causality behind this fragment's binding affinity across diverse protein targets, providing actionable biophysical protocols for validating these interactions.

Mechanistic Rationale: The Structure-Affinity Relationship

As application scientists, we do not merely observe binding; we engineer it by manipulating thermodynamic parameters (

-

The 1H-Pyrazole Core (Enthalpic Driver): The pyrazole ring acts as a potent hydrogen bond donor (via the N-H) and acceptor (via the sp2 hybridized nitrogen). This bidentate capability is critical for anchoring the molecule into highly conserved active sites, such as the hinge region of kinases or the heme iron pocket of cytochrome P450 enzymes.

-

The 3-Methoxypropoxy Tail (Entropic Modulator): The addition of the ether-linked alkyl chain serves multiple biophysical purposes. First, the terminal methoxy oxygen provides an auxiliary H-bond acceptor. Second, the flexible carbon chain allows the molecule to probe adjacent hydrophobic pockets or extend into solvent-exposed regions, effectively displacing ordered water molecules to provide a favorable entropic gain (

). In complex scaffolds, this side chain facilitates conformational restriction, locking the inhibitor into its active conformation and minimizing the entropic penalty upon target binding[2].

Target-Specific Binding Profiles

Cytochrome P450 14α-sterol demethylase (CYP51)

In the development of antitubercular agents against Mycobacterium tuberculosis, the pyrazole motif has demonstrated profound efficacy. Molecular docking and structural studies targeting CYP51 indicate that derivatives incorporating this specific pyrazole architecture form highly stable interactions. The pyrazole core engages in critical hydrogen bonding with His101 and

Hepatitis B Virus Surface Antigen (HBsAg) Suppressors

During the optimization of HBsAg suppressors (such as the GS-8873 discovery program), maintaining the 3-methoxypropoxy side chain on a pyrazole-related scaffold was a pivotal design choice. Because the core scaffold lacked a specific stereocenter, the molecules were prone to degenerate conformations. By leveraging the 3-methoxypropoxy side chain to enforce conformational restriction, researchers prevented N6 inversion. This well-precedented strategy reduced the loss of entropy upon ligand binding, dramatically enhancing the affinity for the target and yielding suppressors with sub-nanomolar to low-nanomolar potency (EC50

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, when bound to cyclins (E1, E2, A1, A2), propels the cell cycle from the G1 to the S phase. Inhibiting this complex is a major objective in oncology. The 4-(3-methoxypropoxy)-1H-pyrazol-4-yl amino moiety acts as a highly effective ATP-competitive hinge binder. The pyrazole nitrogens form essential hydrogen bonds with the backbone amides of the CDK2 hinge region, while the methoxypropoxy chain extends toward the solvent boundary, optimizing the physicochemical profile and ensuring high-affinity kinase inhibition[4].

Quantitative Data Presentation

Table 1: Binding Affinity and Interaction Profile of 4-(3-Methoxypropoxy)-1H-pyrazole Derivatives

| Target Protein | Application / Disease Area | Binding Affinity / Potency | Key Structural Interactions & Causality |

| CYP51 (M. tuberculosis) | Antitubercular | H-bonding (His101), | |

| HBsAg | Hepatitis B Viral Suppression | EC50 | Conformational restriction via the alkoxy chain minimizes entropic penalty[2]. |

| CDK2 / Cyclin Complex | Oncology / Cell Cycle Arrest | High-affinity (ATP-competitive) | Bidentate H-bonding at the kinase hinge; tail improves solvent solubility[4]. |

Experimental Protocols for Binding Affinity Validation

Relying solely on docking scores (-8.9 kcal/mol) is insufficient for clinical progression. The following self-validating biophysical protocols are required to empirically determine the kinetic (

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Fragments like 4-(3-Methoxypropoxy)-1H-pyrazole typically exhibit low intrinsic affinity (high

-

Sensor Chip Preparation: Immobilize the target protein (e.g., CDK2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Self-Validation Step: Optimize the immobilization level to a high density (2000–3000 RU) to ensure the theoretical maximum response (

) is sufficient to detect the low molecular weight fragment (MW = 156.18 g/mol ). -

DMSO Correction Calibration: Because fragments require high concentrations of DMSO for solubility, bulk refractive index mismatches will occur. Prepare a DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer) to mathematically correct for these bulk shifts.

-

Analyte Injection: Prepare a 2-fold dilution series of the pyrazole fragment (10

M to 2 mM) in the running buffer (matching the exact DMSO concentration of the blank). Inject at a high flow rate (50 -

Data Analysis: Due to the rapid "square-wave" binding kinetics typical of fragments, fit the steady-state equilibrium responses against the concentration series using a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

Causality: ITC is deployed to definitively prove whether the 3-methoxypropoxy chain's contribution is enthalpically driven (formation of new H-bonds via the ether oxygen) or entropically driven (displacement of ordered water).

-

Sample Dialysis: Extensively dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Self-Validation Step: Use the exact final dialysate to dissolve the pyrazole fragment. This strict buffer matching eliminates background heat generated by buffer mismatch.

-

Titration Setup: Load 50

M of the target protein into the sample cell and 1 mM of the fragment into the injection syringe. -

Blank Titration: Perform a control titration injecting the fragment into the buffer alone. This measures the heat of dilution. Subtract this background isotherm from the experimental data to isolate the heat of binding.

-

Execution & Integration: Execute 20 injections of 2

L at 25°C, with 120-second spacing between injections to allow the thermal baseline to stabilize. Integrate the peaks to determine the enthalpy change (

Visualization of Mechanistic Pathways

Mechanistic binding pathways of 4-(3-Methoxypropoxy)-1H-pyrazole across diverse protein targets.

References

- 1890582-75-8 | MFCD31811324 | 4-(3-Methoxypropoxy)-1H-pyrazole | AA Blocks.aablocks.com.

- Exploring Pyrazole Integrated Thiazole Molecular Hybrids for Antitubercular Activity: Synthesis, Spectral Characterization, DFT, ADME, and Docking Studies.researchgate.net.

- Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873.nih.gov.

- WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors.google.com (Google Patents).

Sources

Predictive and Empirical Metabolic Profiling of 4-(3-Methoxypropoxy)-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) properties is inextricably linked to understanding a chemotype’s metabolic liability. The fragment 4-(3-Methoxypropoxy)-1H-pyrazole represents a highly versatile building block frequently utilized in kinase inhibitors and central nervous system (CNS) penetrating agents. However, this structural motif presents a dual metabolic challenge: a Phase I oxidative liability at the aliphatic ether chain and a Phase II conjugative liability at the pyrazole core.

This whitepaper provides an authoritative, in-depth evaluation of the metabolic stability of 4-(3-Methoxypropoxy)-1H-pyrazole. By synthesizing in silico predictive modeling with a self-validating in vitro experimental framework, this guide equips drug metabolism and pharmacokinetics (DMPK) scientists with the mechanistic insights required to profile and optimize this chemotype effectively.

Structural Deconstruction and Mechanistic Rationale

To accurately predict the clearance (

The Pyrazole Core: Phase II N-Glucuronidation

Unsubstituted pyrazoles are generally resistant to Phase I cytochrome P450 (CYP450) mediated ring oxidation due to their electron-deficient nature. However, the nucleophilic nitrogen atoms (N1 and N2) are prime targets for Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT1A4. As demonstrated in foundational DMPK studies on mTOR inhibitors, pyrazole N-glucuronidation exhibits profound species selectivity, often leading to underpredicted human clearance when relying solely on non-human primate models ( [1]).

The 3-Methoxypropoxy Tail: Phase I O-Demethylation

The terminal methoxy group is highly susceptible to CYP450-mediated O-demethylation (primarily via CYP3A4 and CYP2D6). The mechanism is driven by the steric accessibility of the methoxy group and the electronic activation of the adjacent oxygen. The catalytic cycle begins with hydrogen abstraction from the methoxy methyl group by the highly reactive CYP450 iron-oxo intermediate (Compound I). This forms a carbon-centered radical, which undergoes rapid oxygen rebound to form an unstable hemiacetal. The hemiacetal spontaneously collapses, releasing formaldehyde and leaving 4-(3-hydroxypropoxy)-1H-pyrazole.

CYP450-mediated O-demethylation catalytic cycle for the methoxypropoxy group.

In Silico Predictive Workflows

Before committing to in vitro assays, in silico Site of Metabolism (SOM) prediction is utilized to prioritize analytical standards for metabolite identification (MetID). We employ 2D reactivity models, such as SMARTCyp, which predict CYP3A4-mediated metabolism directly from the 2D molecular topology without requiring computationally expensive 3D conformational sampling ([2]).

Table 1: In Silico Site of Metabolism (SOM) Predictions

| Atom / Functional Group | Predicted Enzyme Liability | SMARTCyp Reactivity Score | Primary Biotransformation |

| Terminal Methoxy (-OCH3) | CYP3A4, CYP2D6 | High (Rank 1) | O-Demethylation |

| Pyrazole N1/N2 | UGT1A9, UGT1A4 | N/A (Phase II) | N-Glucuronidation |

| Propoxy C2 (-CH2-) | CYP3A4 | Moderate (Rank 2) | Aliphatic Hydroxylation |

| Ether Linkage (-O-) | CYP2C9 | Low (Rank 3) | O-Dealkylation |

Note: Lower SMARTCyp energy scores indicate higher reactivity. The terminal methoxy group consistently ranks as the primary Phase I liability.

In Vitro Experimental Validation: Self-Validating Protocol

To empirically determine the intrinsic clearance (

The Principle of Self-Validation: A protocol is only as reliable as its internal controls. This workflow is designed as a closed, self-validating system. It includes a negative control (to rule out chemical instability) and positive controls (to verify enzymatic viability). Furthermore, we utilize an NADPH regenerating system to prevent cofactor depletion from artificially skewing the kinetic decay curve.

Step-by-Step Methodology

Step 1: Reagent Preparation & Causality

-

Microsomes: Thaw pooled HLMs (20 mg/mL) on ice to preserve enzymatic integrity.

-

Alamethicin Addition (Critical for Phase II): Add Alamethicin (50 µg/mg protein). Causality: UGT active sites reside on the luminal side of the endoplasmic reticulum. Because microsomes form sealed, inside-out vesicles during homogenization, Alamethicin (a pore-forming peptide) is required to permeabilize the membrane, allowing the UDPGA cofactor to access the UGT enzymes.

-

Cofactors: Prepare an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase) and a UDPGA solution (for UGTs). Causality: Direct addition of NADPH leads to rapid degradation; a regenerating system ensures steady-state zero-order kinetics for the cofactor, isolating the substrate concentration as the sole rate-limiting variable.

Step 2: Pre-Incubation

-

Combine HLMs (final concentration 0.5 mg/mL), Alamethicin, and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

-

Incubate at 37°C for 5 minutes.

Step 3: Reaction Initiation

-